molecular formula C17H24N2O4S B3564864 1-[3-(4-morpholinylsulfonyl)benzoyl]azepane

1-[3-(4-morpholinylsulfonyl)benzoyl]azepane

Cat. No.: B3564864
M. Wt: 352.5 g/mol
InChI Key: ZTKQGZLBPIWVSE-UHFFFAOYSA-N
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Description

1-[3-(4-morpholinylsulfonyl)benzoyl]azepane is a chemical compound with the molecular formula C17H24N2O4S . The exact role and application of this compound are not specified in the available resources.


Synthesis Analysis

The specific synthesis process for this compound is not detailed in the available resources. Synthesis would typically involve the appropriate precursors and reaction conditions, but these specifics are not provided .


Chemical Reactions Analysis

Information on specific chemical reactions involving this compound is not provided in the available resources . This could include reactions the compound can undergo, or reactions used to synthesize the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources .

Mechanism of Action

The mechanism of action of 1-[3-(4-morpholinylsulfonyl)benzoyl]azepane is not specified in the available resources . This would typically refer to the biochemical interactions through which the compound exerts its effects, if it is biologically active.

Safety and Hazards

Information on the safety and hazards associated with 1-[3-(4-morpholinylsulfonyl)benzoyl]azepane is not provided in the available resources . This could include toxicity data, handling precautions, and disposal guidelines.

Future Directions

The future directions for research or applications of 1-[3-(4-morpholinylsulfonyl)benzoyl]azepane are not specified in the available resources . This could include potential uses of the compound, areas of interest for future study, or upcoming developments in the field.

Properties

IUPAC Name

azepan-1-yl-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(18-8-3-1-2-4-9-18)15-6-5-7-16(14-15)24(21,22)19-10-12-23-13-11-19/h5-7,14H,1-4,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKQGZLBPIWVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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